4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one is a complex organic compound with the molecular formula C22H27N5O2 and a molecular weight of 393.48 g/mol . It is known for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, which can further be used in the synthesis of more complex molecules .
Scientific Research Applications
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Key intermediate in the synthesis of antifungal agents like itraconazole.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It inhibits the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Itraconazole: A well-known antifungal agent synthesized using 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one as an intermediate.
Ketoconazole: Another antifungal agent with a similar triazole ring structure.
Fluconazole: A triazole antifungal agent with a different substitution pattern on the aromatic rings.
Uniqueness
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of itraconazole highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H25N5O2/c1-16(2)26-21(28)25(15-22-26)19-5-3-17(4-6-19)23-11-13-24(14-12-23)18-7-9-20(27)10-8-18/h3-10,15-16,27H,11-14H2,1-2H3 |
InChI Key |
QDIXRTOYOSHXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.